molecular formula C14H16ClN3 B15055916 4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine

4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine

Cat. No.: B15055916
M. Wt: 261.75 g/mol
InChI Key: PZKYHFJUCFXUAB-UHFFFAOYSA-N
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Description

4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an imidazole moiety. The imidazole group is further substituted at its 2-position with a 3-chlorophenyl ring. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of ~261.7 g/mol.

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

4-[2-(3-chlorophenyl)imidazol-1-yl]piperidine

InChI

InChI=1S/C14H16ClN3/c15-12-3-1-2-11(10-12)14-17-8-9-18(14)13-4-6-16-7-5-13/h1-3,8-10,13,16H,4-7H2

InChI Key

PZKYHFJUCFXUAB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CN=C2C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Substitution with 3-Chlorophenyl Group: The imidazole ring is then substituted with a 3-chlorophenyl group using a suitable halogenation reaction.

    Formation of Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of azido-substituted imidazole derivatives.

Scientific Research Applications

4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Imidazole-Piperidine Derivatives

Compound A : Piperidine, 2-[5-(3-chlorophenyl)-1H-imidazol-2-yl] (CAS: 1153265-71-4)
  • Structure : The imidazole is attached to the piperidine at the 2-position (vs. 1-position in the target compound) .
  • Impact : Altered spatial orientation may affect binding affinity to targets. For example, the 2-yl substitution could hinder access to hydrophobic pockets compared to the 1-yl configuration.
Compound B : 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS: 46503-52-0)
  • Structure: An ethanone bridge links imidazole and a 2,4-dichlorophenyl group (vs. direct linkage in the target compound) .
  • Impact : The ketone group introduces polarity, reducing logP (~2.1) compared to the target compound. This may influence bioavailability and metabolic stability.
Compound C : (3s)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine (CID54976)
  • Structure: Incorporates a benzodioxol group and phenoxy linker, with imidazole at the 1-position .

Key Structural Variations and Their Effects

Feature Target Compound Compound A Compound B Compound C
Core Structure Piperidine + imidazole Piperidine + imidazole Ethanone + imidazole Piperidine + benzodioxol
Substituent Position Imidazole-1-yl, 3-Cl-phenyl Imidazole-2-yl, 3-Cl-phenyl Imidazole-1-yl, 2,4-diCl Imidazole-1-yl, benzodioxol
Molecular Weight ~261.7 g/mol ~261.7 g/mol 255.1 g/mol ~400 g/mol (estimated)
logP (Predicted) ~2.5 ~2.5 ~2.1 ~3.0
Key Functional Groups Chlorophenyl, imidazole Chlorophenyl, imidazole Dichlorophenyl, ketone Benzodioxol, phenoxy

Biological Activity

The compound 4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine is a piperidine derivative featuring an imidazole moiety and a chlorophenyl group. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The compound can be described by the following structural formula:

C16H19ClN2\text{C}_{16}\text{H}_{19}\text{ClN}_2

This indicates the presence of two nitrogen atoms, a chlorine atom, and a complex aromatic system that may contribute to its biological properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of piperidine derivatives. The synthesized compound has shown moderate to strong activity against various bacterial strains. For instance, derivatives with similar structures exhibited significant inhibitory effects against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainIC50 (µM)
This compoundSalmonella typhi5.12
Other Piperidine DerivativesBacillus subtilis4.75

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. The presence of the imidazole ring in our target compound may enhance its binding affinity to these enzymes .

EnzymeInhibition ActivityReference
Acetylcholinesterase (AChE)Strong Inhibition (IC50 = 2.14 µM)
UreaseModerate Inhibition (IC50 = 5.00 µM)

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Case Studies

  • NLRP3 Inhibitors : A study focusing on piperidine derivatives identified several compounds capable of inhibiting NLRP3 inflammasome activation in THP-1 cells. The results indicated that modifications in the imidazole structure could enhance inhibitory potency .
  • Antimicrobial Efficacy : Another study synthesized various piperidine derivatives and tested their antibacterial properties against multiple strains. Compounds similar to our target showed promising results, indicating a need for further investigation into their pharmacological profiles .

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